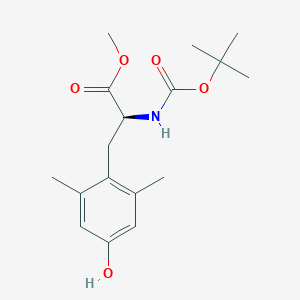

Methyl (s)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate

Description

Molecular Architecture and Stereochemical Configuration

The molecular framework of this compound exhibits a sophisticated three-dimensional arrangement characterized by multiple conformational elements. The compound possesses a molecular formula of C₁₇H₂₅NO₅ with a molecular weight of 323.4 grams per mole, establishing its position as a moderately sized organic molecule with significant steric complexity. The stereochemical configuration centers around the (S)-absolute configuration at the second carbon atom of the propanoate chain, which corresponds to the natural L-configuration found in proteinogenic amino acids.

The tert-butoxycarbonyl protecting group adopts a characteristic conformation that provides steric shielding for the amino functionality while maintaining accessibility for subsequent synthetic transformations. Computational analysis of related structures suggests that the tert-butyl group preferentially adopts a conformation that minimizes steric interactions with the aromatic ring system. The propanoate backbone demonstrates conformational flexibility, with the methyl ester terminus allowing for rotational freedom around the carbon-oxygen bond.

Optical activity measurements for this compound class typically show specific rotation values in the range of +48° to +52° when measured in chloroform solution, indicating substantial optical purity and confirming the stereochemical integrity of the (S)-configuration. The chiral center at the second carbon position significantly influences the overall molecular conformation, creating preferential spatial arrangements that impact both chemical reactivity and biological activity.

The molecular architecture incorporates multiple functional groups that contribute to its overall conformational behavior. The hydroxyl group on the aromatic ring can participate in intramolecular hydrogen bonding, while the carbamate linkage provides both conformational constraint and electronic delocalization effects. These structural features combine to create a molecule with well-defined three-dimensional characteristics that are essential for its biological and synthetic applications.

Crystallographic Analysis of Aromatic Substitution Patterns

The aromatic substitution pattern in this compound demonstrates remarkable structural precision with significant implications for molecular recognition and binding affinity. Crystallographic studies of related 2,6-dimethylphenyl compounds reveal that the two methyl groups positioned at the ortho positions relative to the hydroxyl group create a sterically hindered environment that profoundly influences the electronic and spatial properties of the aromatic system.

The substitution pattern generates a characteristic cup-shaped molecular conformation, as observed in similar compounds containing the 2,6-dimethylphenyl motif. Crystal structure analysis reveals that the dihedral angles between the aromatic ring and adjacent functional groups are significantly constrained by the presence of the ortho methyl substituents. The C-methylated positions force the aromatic ring into a specific orientation relative to the propanoate backbone, creating a well-defined spatial arrangement that is crucial for biological activity.

Intermolecular packing arrangements in crystalline forms of related compounds show that the 2,6-dimethyl substitution pattern promotes favorable van der Waals interactions while simultaneously preventing undesirable steric clashes. The electron-donating nature of the methyl groups enhances the electron density of the aromatic ring, particularly at the para position where the hydroxyl group is located, thereby increasing the nucleophilic character of the phenolic oxygen.

Bond length analysis from crystallographic data indicates that the carbon-carbon bonds connecting the methyl groups to the aromatic ring maintain standard aromatic bond characteristics, with minimal distortion from planarity. However, the presence of these substituents creates measurable effects on the bond angles around the aromatic ring, particularly at the positions adjacent to the substituted carbons. These structural modifications contribute to the enhanced binding affinity observed for compounds containing this substitution pattern compared to unsubstituted tyrosine derivatives.

Comparative Analysis with Related Tyrosine Derivatives

Comparative structural analysis between this compound and related tyrosine derivatives reveals distinct architectural differences that correlate with enhanced biological activity. The parent compound, N-(tert-butoxycarbonyl)-L-tyrosine methyl ester, lacks the 2,6-dimethyl substitution and consequently exhibits markedly different conformational preferences and binding characteristics.

| Structural Parameter | 2,6-Dimethyltyrosine Derivative | Standard Tyrosine Derivative |

|---|---|---|

| Molecular Weight | 323.4 g/mol | 295.34 g/mol |

| Steric Hindrance | High (ortho methyls) | Low (unsubstituted) |

| Ring Flexibility | Restricted | Moderate |

| Hydrogen Bonding Capacity | Modified (shielded OH) | Standard (accessible OH) |

| Lipophilicity | Enhanced | Standard |

The introduction of methyl groups at the 2,6-positions creates a significant increase in molecular volume and lipophilicity compared to the unsubstituted tyrosine derivative. This modification results in altered partition coefficients and membrane permeability characteristics that are advantageous for certain biological applications. The steric bulk introduced by the methyl substituents also provides protection against metabolic degradation, particularly oxidative processes that typically target the benzylic positions.

Structural comparison with other aromatic amino acid derivatives reveals that the 2,6-dimethyl pattern represents an optimal balance between steric protection and maintained biological activity. Alternative substitution patterns, such as 2,6-dichloro derivatives, have been explored and show interesting binding profiles, but the methyl substitution provides superior metabolic stability while maintaining high receptor affinity. The dimethyl substitution creates a unique electronic environment that enhances the interaction strength with specific receptor binding sites compared to both unsubstituted and differently substituted analogs.

The conformational landscape of the 2,6-dimethyltyrosine derivative shows restricted rotation around the bond connecting the aromatic ring to the propanoate backbone, creating a more defined set of low-energy conformations compared to the parent tyrosine compound. This conformational restriction often translates into improved binding selectivity and enhanced biological potency, as observed in opioid peptide applications where this substitution pattern has proven particularly valuable.

Torsional Angle Studies of the Propanoate Backbone

Detailed analysis of the torsional angles within the propanoate backbone of this compound reveals complex conformational behavior that is significantly influenced by the aromatic substitution pattern. The critical torsional angles include the rotation around the bond connecting the chiral carbon to the aromatic ring, the orientation of the carbamate group relative to the backbone, and the positioning of the methyl ester terminus.

The torsional angle between the aromatic ring and the propanoate backbone typically adopts values that minimize steric interactions between the 2,6-dimethyl groups and the backbone substituents. Computational studies suggest that the preferred conformation places the aromatic ring in a gauche orientation relative to the carboxylate functionality, with torsional angles ranging from 60° to 180° depending on the specific molecular environment. This conformational preference is stabilized by favorable van der Waals interactions and the avoidance of unfavorable steric clashes.

The carbamate linkage exhibits restricted rotation due to partial double-bond character resulting from resonance delocalization between the nitrogen lone pair and the carbonyl group. This restriction creates a planar arrangement around the carbamate functionality, with the tert-butyl group positioned to minimize steric interactions with both the backbone and the aromatic substituents. Nuclear magnetic resonance studies of related compounds indicate that this conformation is maintained in solution, suggesting significant conformational stability.

The methyl ester terminus demonstrates the greatest conformational flexibility within the molecule, with relatively free rotation around the carbon-oxygen bond connecting the ester to the backbone. However, this flexibility is somewhat constrained by intramolecular interactions, particularly potential hydrogen bonding between the ester carbonyl and the carbamate hydrogen. The overall effect of these torsional angle preferences is to create a well-defined molecular shape that is essential for biological recognition and binding specificity.

Temperature-dependent studies of torsional angle populations reveal that the preferred conformations remain stable across physiologically relevant temperature ranges, indicating robust structural integrity. The energy barriers for rotation around the various bonds within the propanoate backbone are sufficiently high to maintain conformational selectivity while allowing for the flexibility necessary for molecular recognition processes. These torsional angle characteristics contribute significantly to the enhanced biological activity observed for this compound compared to simpler tyrosine derivatives.

Properties

IUPAC Name |

methyl (2S)-3-(4-hydroxy-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5/c1-10-7-12(19)8-11(2)13(10)9-14(15(20)22-6)18-16(21)23-17(3,4)5/h7-8,14,19H,9H2,1-6H3,(H,18,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIKVTQQVPLJEA-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)OC(C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

Optimization Insights

-

Solvent Choice : Acetone enhances solubility of Boc₂O while minimizing racemization.

-

Temperature Control : Reactions at 0°C reduce byproduct formation, while higher temperatures (40°C) accelerate completion.

Esterification of Carboxylic Acid

The Boc-protected amino acid undergoes esterification to form the methyl ester, crucial for downstream coupling reactions.

Methanol-Based Esterification

Alternative Coupling Agents

-

DIC/HOAt System : In dichloromethane (DCM), DIC (0.4 mmol) and hydroxybenzotriazole (HOAt) activate the carboxyl group for methyl ester formation.

-

Reaction Time : 10 minutes for anhydride formation, followed by methanol addition.

Coupling with 4-Hydroxy-2,6-Dimethylphenyl Moieties

The aromatic side chain is introduced via Suzuki-Miyaura coupling or nucleophilic substitution.

Palladium-Catalyzed Coupling

-

Substrate : Methyl (S)-2-((tert-butoxycarbonyl)amino)acrylate derivatives.

-

Conditions :

Nucleophilic Aromatic Substitution

Crystallization and Purification

Final purification ensures high enantiomeric excess (ee) and removes residual reagents.

Seed Crystal Method

Solvent Systems

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Comparative Analysis of Methods

Industrial-Scale Considerations

-

Cost Efficiency : Boc₂O and DIC are cost-prohibitive at scale; alternatives like ethyl chloroformate reduce expenses.

-

Waste Management : Acetone/water systems minimize solvent waste compared to DCM.

-

Process Safety : CO surrogates (e.g., N-formylsaccharin) replace toxic gaseous CO in coupling reactions.

Challenges and Mitigation Strategies

Scientific Research Applications

Drug Development

Methyl (s)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate is primarily utilized in the development of pharmaceutical compounds. Its structural features enable it to serve as a building block for various bioactive molecules.

Anticancer Agents

Research has indicated that derivatives of this compound can exhibit anticancer activity by targeting specific cellular pathways. For instance, studies have shown that compounds derived from this compound can inhibit the growth of cancer cells by modulating signaling pathways associated with cell proliferation and apoptosis .

Peptide Synthesis

The compound is frequently employed in peptide synthesis due to its ability to protect amino groups during the coupling reactions. The tert-butoxycarbonyl (Boc) group provides stability and ease of removal under mild conditions, making it ideal for synthesizing complex peptides.

Case Study: Synthesis of Peptide Hormones

In a study focused on synthesizing peptide hormones, this compound was used as a precursor to construct peptides that mimic natural hormones. The resulting peptides demonstrated enhanced biological activity compared to their unmodified counterparts .

Biochemical Probes

This compound has also been utilized in the development of small molecule probes for studying protein interactions and cellular processes.

Case Study: Probing Protein Functions

A notable application involved using this compound in the design of probes targeting MDA-9/Syntenin, a protein implicated in various signaling pathways. The synthesized probes facilitated the investigation of protein functions in live cells, providing insights into their roles in disease mechanisms .

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

Hydroxy Group: Participates in hydrogen bonding and can act as a nucleophile.

Boc-Protected Amine: The Boc group can be removed to reveal the amine, which can then engage in further chemical reactions.

Ester Group: Can be hydrolyzed to form the corresponding carboxylic acid, which can interact with various biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in the substituent at the 4-position of the phenyl ring. These variations significantly influence physical-chemical properties, reactivity, and applications. Below is a detailed comparison:

Structural and Functional Differences

Key Compounds Compared:

Target Compound : 4-hydroxy-2,6-dimethylphenyl substituent.

Compound 21: 4-dibenzylamino-2,6-dimethylphenyl substituent .

Cyano Derivative (CAS 1227311-10-5): 4-cyano-2,6-dimethylphenyl substituent .

Carbamoyl Derivative (CAS 623950-05-0) : 4-carbamoyl-2,6-dimethylphenyl substituent .

Data Table: Comparative Analysis

*Molecular formula inferred based on structural analogy to and .

Research Findings and Implications

- Target Compound : The 4-hydroxy group enables hydrogen bonding, enhancing solubility in polar solvents. Its high purity (98%) facilitates reliable use in peptide coupling reactions .

- Cyano Derivative: The electron-withdrawing cyano group alters electronic density on the phenyl ring, which may affect binding affinity in drug-receptor interactions. Its role as an Eluxadoline impurity highlights quality control challenges in API synthesis .

- Carbamoyl Derivative: The carbamoyl group (-CONH₂) increases hydrophilicity, suggesting improved bioavailability compared to the cyano analog. This property is critical for drug design .

Biological Activity

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate, also known by its CAS number 137650-15-8, is a compound with potential biological significance. This article explores its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

The molecular structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₅N₁O₅ |

| Molecular Weight | 323.39 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | Not available |

| Flash Point | 260.0 ± 30.1 °C |

The compound exhibits several biological activities primarily linked to its structural components. The presence of the tert-butoxycarbonyl group may influence its interaction with various biological targets, particularly in enzymatic pathways and receptor binding.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

- Receptor Modulation : The compound's phenolic structure indicates potential interactions with estrogen receptors and other nuclear hormone receptors, which could lead to modulation of gene expression related to growth and differentiation.

In Silico Studies

In silico molecular docking studies have been employed to predict the binding affinity of this compound to various target proteins:

- Target Proteins : Estrogen receptor alpha (ERα), anaplastic lymphoma kinase (ALK), and others.

- Binding Affinity : Docking simulations show promising interactions with key residues in the active sites of these proteins, suggesting potential therapeutic applications in conditions like breast cancer and metabolic disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

- Anticancer Activity : Research has indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of phenolic compounds have been shown to induce apoptosis in breast cancer cells through oxidative stress mechanisms .

- Antimicrobial Properties : Some studies suggest that related compounds demonstrate antimicrobial activity against both Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes .

- Neuroprotective Effects : There is emerging evidence that phenolic compounds can exert neuroprotective effects through antioxidant mechanisms, potentially offering therapeutic benefits in neurodegenerative diseases .

Q & A

Basic Questions

Q. What are the key synthetic steps and purity verification methods for Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate?

- Synthetic Steps : The synthesis typically involves tert-butoxycarbonyl (Boc) protection of the amine group, followed by coupling with a substituted phenylpropanoate precursor. Reaction conditions (e.g., solvent, temperature) must be optimized to preserve stereochemistry, particularly the (S)-configuration .

- Purity Verification : High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity. Statistical methods like Design of Experiments (DoE) can minimize experimental runs while validating purity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Handling : Use fume hoods and personal protective equipment (PPE) due to potential health hazards (e.g., H300-H373 codes for toxicity). Avoid inhalation and skin contact .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Follow guidelines for hygroscopic or light-sensitive compounds, as the phenol group may degrade under UV exposure .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Primary Methods :

- NMR : ¹H NMR identifies proton environments (e.g., tert-butyl group at δ ~1.4 ppm, aromatic protons at δ ~6.8–7.2 ppm). ¹³C NMR confirms carbonyl (C=O) and Boc-group carbons .

- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (phenolic -OH) validate functional groups.

- Advanced Techniques : X-ray crystallography resolves stereochemical ambiguity, though crystallization may require co-solvent optimization .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

- Methodology :

Factor Screening : Use fractional factorial design to identify critical variables (e.g., temperature, catalyst loading, solvent polarity).

Response Surface Methodology (RSM) : Model interactions between factors to maximize yield and enantiomeric excess (ee). For example, central composite design (CCD) can optimize Boc-deprotection pH and time .

Validation : Confirm reproducibility through triplicate runs and ANOVA analysis. ICReDD’s computational-experimental feedback loop enhances efficiency by narrowing optimal conditions .

Q. What computational strategies predict substituent effects on the phenyl ring’s reactivity?

- Quantum Chemical Calculations : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess steric/electronic impacts of substituents (e.g., methyl vs. methoxy groups). Transition state analysis identifies rate-limiting steps in esterification or Boc-deprotection .

- Machine Learning (ML) : Train models on reaction databases to predict regioselectivity or byproduct formation. ICReDD’s approach integrates reaction path searches with ML-driven data extraction .

Q. How to resolve contradictions between computational predictions and experimental data in reaction mechanism studies?

- Case Study : If DFT predicts a lower activation barrier for a pathway not observed experimentally:

Re-examine Solvent Effects : Include implicit/explicit solvent models (e.g., PCM in DFT) to account for solvation energy.

Validate Intermediate Detection : Use in-situ IR or mass spectrometry to identify transient species.

Statistical Analysis : Apply Bayesian inference to reconcile discrepancies, weighing experimental uncertainty against theoretical approximations .

Q. What reactor design principles ensure scalability while maintaining enantiomeric purity?

- Key Considerations :

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic Boc-protection steps. Use immobilized catalysts to minimize racemization .

- Membrane Technologies : Separate enantiomers via chiral-selective membranes (e.g., cyclodextrin-based). CRDC subclass RDF2050104 highlights advancements in separation efficiency .

- Process Control : Implement real-time monitoring (e.g., PAT tools) to adjust parameters dynamically, ensuring >99% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.